molecular formula C5H2F3N3O B3058649 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile CAS No. 907552-39-0

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile

Cat. No. B3058649
CAS RN: 907552-39-0
M. Wt: 177.08 g/mol
InChI Key: MIYSEUWDQIMHAU-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile is a chemical compound with the molecular formula C5H2F3N3O . It has an average mass of 177.084 Da and a monoisotopic mass of 177.014999 Da .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile consists of an oxazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a trifluoromethyl group attached to the 2-position of the ring . The compound also has an amino group at the 5-position and a carbonitrile group at the 4-position .


Physical And Chemical Properties Analysis

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile has a density of 1.6±0.1 g/cm3, a boiling point of 213.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.0±3.0 kJ/mol, and it has a flash point of 82.8±27.3 °C . The compound has a molar refractivity of 30.2±0.4 cm3, and its polar surface area is 76 Å2 .

Scientific Research Applications

Conclusion

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile: holds promise across diverse fields, from drug development to materials science. Its unique combination of functional groups makes it an intriguing subject for further research and innovation . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O/c6-5(7,8)4-11-2(1-9)3(10)12-4/h10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSEUWDQIMHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(OC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327770
Record name 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

907552-39-0
Record name 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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